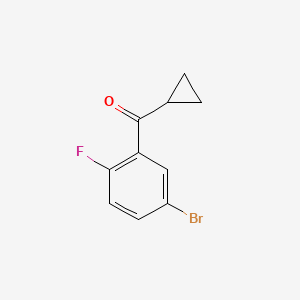

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Description

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLUBYFIQSKOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695599 | |

| Record name | (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222368-75-3 | |

| Record name | (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone chemical properties and structure

An In-depth Technical Guide to (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, a key building block in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identification

This compound is a substituted aromatic ketone. The presence of bromine and fluorine atoms on the phenyl ring, combined with the cyclopropyl ketone moiety, makes it a versatile intermediate for creating more complex molecules.[1] It is particularly utilized in drug discovery campaigns exploring chemical spaces "beyond the rule of 5" (bRo5), which can aid in developing compounds for challenging biological targets.[1]

The key physicochemical and identifying properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1222368-75-3 | [2][3] |

| Molecular Formula | C₁₀H₈BrFO | [1][2][3] |

| Molecular Weight | 243.07 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Colorless to Yellow Liquid, Semi-Solid, or Solid | [2] |

| Purity | ≥98% | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2][3] |

| SMILES | O=C(C1=CC(Br)=CC=C1F)C2CC2 | [3] |

| InChI | 1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 | [2] |

| InChIKey | FTLUBYFIQSKOKG-UHFFFAOYSA-N | [2] |

Chemical Structure

The structure of this compound consists of a central carbonyl group bonded to a cyclopropyl ring and a 5-bromo-2-fluorophenyl ring.[1] This arrangement of functional groups is crucial for its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Experimental Protocols & Characterization

While specific, detailed synthesis protocols are proprietary to chemical suppliers, the general characterization of this compound involves standard analytical techniques to confirm its structure and assess purity.[1]

Workflow for Structural Verification and Purity Analysis

Caption: Standard workflow for the characterization of the title compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to confirm the positions of the bromo and fluoro substituents on the aromatic ring and to verify the integrity of the cyclopropane ring structure. Protons on the cyclopropane ring typically appear in the upfield region (δ ~1.0–1.5 ppm).[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₀H₈BrFO) by determining the compound's exact mass.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is utilized to assess the purity of the compound, which is typically reported to be 98% or higher, and to detect any trace impurities.[1]

-

X-ray Crystallography: This technique can be used to resolve the precise bond angles and torsional strain within the molecule, particularly in the strained cyclopropane ring where C-C-C bond angles are approximately 60°.[1]

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex, biologically active molecules.[1]

-

Drug Discovery: Its unique structure allows it to serve as a scaffold or intermediate in the development of novel therapeutic agents. It is used in studies involving the interaction of small molecules with biological macromolecules like enzymes or receptors.[1]

-

Organic Synthesis: The compound's functional groups allow for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck), while the ketone can be targeted for reduction or nucleophilic addition, enabling the synthesis of a diverse range of derivatives.

Safety and Handling

Based on available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Spectroscopic and Structural Elucidation of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the chemical compound (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone. Due to the limited availability of public, experimentally-derived spectroscopic data for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by general experimental protocols for each technique, offering a comprehensive resource for the analysis and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its structural components: a 1,2,4-trisubstituted benzene ring, a ketone carbonyl group, and a cyclopropyl ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | dd | 1H | Ar-H |

| ~ 7.6 - 7.7 | ddd | 1H | Ar-H |

| ~ 7.1 - 7.2 | t | 1H | Ar-H |

| ~ 2.5 - 2.6 | m | 1H | CH (cyclopropyl) |

| ~ 1.1 - 1.2 | m | 2H | CH₂ (cyclopropyl) |

| ~ 0.9 - 1.0 | m | 2H | CH₂ (cyclopropyl) |

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 200 | C=O (ketone) |

| ~ 158 - 162 (d, ¹JCF) | C-F |

| ~ 135 - 138 | C-Br |

| ~ 132 - 135 | Ar-CH |

| ~ 128 - 130 (d) | Ar-CH |

| ~ 120 - 123 (d) | Ar-C (ipso) |

| ~ 118 - 120 (d) | Ar-CH |

| ~ 18 - 22 | CH (cyclopropyl) |

| ~ 10 - 14 | CH₂ (cyclopropyl) |

Predicted for a solution in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic & cyclopropyl) |

| ~ 1680 - 1660 | Strong | C=O stretch (ketone) |

| ~ 1580 - 1560 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1250 - 1200 | Strong | C-F stretch |

| ~ 1050 - 1000 | Medium | C-C stretch (cyclopropyl) |

| ~ 850 - 800 | Strong | C-H bend (aromatic, out-of-plane) |

| ~ 600 - 500 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 242/244 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 214/216 | Medium | [M - CO]⁺ |

| 185/187 | Medium | [M - C₃H₅]⁺ |

| 157 | Medium | [M - Br]⁺ |

| 69 | High | [C₃H₅CO]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters and sample preparation may require optimization for specific equipment and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion, or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

In-Depth Technical Guide: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

CAS Number: 1222368-75-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a halogenated aromatic ketone that serves as a key intermediate in synthetic organic chemistry. Its unique structural features, including a bromo- and fluoro-substituted phenyl ring coupled with a cyclopropyl ketone moiety, make it a versatile building block for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. This document provides a comprehensive technical overview of its chemical properties, synthesis, and its role as a precursor to biologically active compounds. While direct biological activity of the title compound is not extensively documented, this guide will explore the activities of molecules derived from it and provide a logical framework for its application in drug discovery and development.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₁₀H₈BrFO.[1][2] It is typically available as a colorless to yellow liquid or semi-solid.[2] The presence of both bromine and fluorine atoms on the phenyl ring, along with the strained cyclopropyl group, imparts specific reactivity to the molecule, making it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrFO | [1][2] |

| Molecular Weight | 243.08 g/mol | [3] |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid | [2] |

| Purity | ≥98% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| ¹H NMR (CDCl₃) | δ 7.50–7.47 (2H, m, aromatic), 3.96–1.61 (m, cyclopropane) | [1] |

| ¹⁹F NMR | δ −118.05 (fluorophenyl) | [1] |

| HRMS (M+H)⁺ | m/z 435.1833 (calculated 435.1827) | [1] |

| Melting Point | 89–93°C (for a related acylation-bromination product) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on the synthesis of structurally related compounds, a Friedel-Crafts acylation reaction is the most probable synthetic route. This would involve the reaction of 1-bromo-4-fluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and the synthesis of similar compounds.

Materials:

-

1-bromo-4-fluorobenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.

-

After stirring for 15 minutes, add 1-bromo-4-fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Role in Synthesis and Drug Discovery

This compound is primarily utilized as a versatile building block for the synthesis of more complex, biologically active molecules.[1] Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the ketone can be reduced or converted to other functional groups, and the aromatic ring can undergo further substitution.

This compound and its close derivatives are precursors in the synthesis of a range of molecules with potential therapeutic applications, including:

-

Antioxidant and Antibacterial Agents: A study on 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, synthesized from a related bromo-ethanone, showed that these compounds possess moderate to high antioxidant activity.[4] Some derivatives also exhibited moderate antibacterial activity against certain bacterial strains.[4]

-

Kinase Inhibitors for Cancer Treatment: The amine derivative, (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride, is used as a key intermediate in the development of kinase inhibitors for cancer therapy.

-

Neurological Disorder Therapeutics: This chemical scaffold is also employed in the preparation of small molecule drugs targeting neurological disorders.

The following diagram illustrates the logical workflow of utilizing this compound as a synthetic intermediate.

Biological Activity and Signaling Pathways

There is a lack of direct evidence in the scientific literature detailing the specific biological activities or the signaling pathways directly modulated by this compound itself. Its primary role reported to date is that of a precursor molecule in the synthesis of pharmacologically active compounds.[1]

The biological activities observed in molecules derived from this scaffold are diverse and depend on the specific modifications made to the core structure. For instance, the antioxidant properties of thiazole derivatives synthesized from a related compound suggest a potential for these downstream molecules to interact with pathways related to oxidative stress.[4] Similarly, its use in the synthesis of kinase inhibitors points to the potential for derived compounds to interfere with cell signaling pathways crucial for cancer cell proliferation and survival.

Given the absence of data on the direct biological targets of this compound, a signaling pathway diagram cannot be constructed at this time. Research into the direct biological effects of this compound could be a potential area for future investigation.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of new compounds derived from this compound.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While its direct biological activity is not yet well-defined, its utility as a building block is evident from the literature. Further research into the direct biological effects of this compound and the continued exploration of its use in the synthesis of new chemical entities are warranted. This guide provides a foundational understanding of its properties and applications for researchers in the field of drug discovery and development.

References

Molecular weight and formula of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the key physicochemical properties of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone, a compound of interest in synthetic chemistry and drug discovery.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C10H8BrFO | [1] |

| Molecular Weight | 243.07 g/mol | [1] |

| CAS Number | 1222368-75-3 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not available in the provided search results. For specific applications, researchers should consult relevant scientific literature and patents.

Molecular Structure

The structural representation of this compound is depicted below, illustrating the connectivity of the atoms.

References

Purity and appearance of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, analytical characterization, and its role in the synthesis of potential therapeutic agents.

Physicochemical Properties and Purity

This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its appearance is typically a colorless to yellow liquid or a semi-solid.[2] The compound is generally available at a high purity, essential for its use in sensitive downstream applications.

| Property | Value | Reference |

| CAS Number | 1222368-75-3 | [3] |

| Molecular Formula | C₁₀H₈BrFO | [1][3] |

| Molecular Weight | 243.07 g/mol | [3] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | [2] |

| Purity (Typical) | >96% to ≥98% (by HPLC) | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through various established synthetic routes for aryl cyclopropyl ketones. A common approach involves the Friedel-Crafts acylation of a suitably substituted aromatic compound with cyclopropanecarbonyl chloride. Alternatively, modern cross-coupling methodologies offer a versatile and efficient means of preparation.[4]

Illustrative Synthetic Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling

This protocol describes a plausible method for the synthesis of this compound based on modern cross-coupling techniques.

Materials:

-

1,5-Dibromo-2-fluorobenzene

-

Tricyclopropylbismuth

-

Palladium catalyst (e.g., (SIPr)Pd(allyl)Cl)

-

Carbon monoxide (CO) gas

-

Lithium chloride (LiCl)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,5-dibromo-2-fluorobenzene and lithium chloride in the anhydrous solvent.

-

Add the palladium catalyst to the reaction mixture.

-

Introduce tricyclopropylbismuth to the flask.

-

Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (typically 1 atm).

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required duration (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

The crude this compound is typically purified by flash column chromatography to achieve high purity.[1]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent: Hexane/Ethyl acetate mixture (e.g., 9:1 v/v)

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the eluent and pack it into the glass column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the hexane/ethyl acetate mixture, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Expected Outcome: A major peak corresponding to the product with a purity of >96-98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.[1]

-

¹H NMR (in CDCl₃): The spectrum would be expected to show multiplets in the aromatic region (approximately δ 7.0-7.8 ppm) and characteristic multiplets for the cyclopropyl protons in the upfield region (approximately δ 0.8-1.5 ppm). The methanone proton would likely appear as a multiplet around δ 2.5-3.0 ppm.

-

¹³C NMR (in CDCl₃): The spectrum should display signals for the carbonyl carbon (around δ 190-200 ppm), aromatic carbons (in the range of δ 110-160 ppm, with C-F and C-Br couplings), and the cyclopropyl carbons (in the upfield region, typically δ 5-20 ppm).

-

¹⁹F NMR (in CDCl₃): A single resonance is expected for the fluorine atom attached to the phenyl ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected m/z: The exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the observed mass to confirm the molecular formula C₁₀H₈BrFO.

Role in Drug Discovery and Development

This compound is a valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.[5] The presence of the bromo and fluoro substituents provides handles for further chemical modifications, allowing for the exploration of structure-activity relationships.

General Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors, where a versatile intermediate like this compound could be utilized in the synthesis of a compound library.

Caption: A generalized workflow for kinase inhibitor discovery.

Hypothetical Signaling Pathway Modulation

Given its use as a precursor for kinase inhibitors, derivatives of this compound could potentially target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

- 1. This compound | 1222368-75-3 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1222368-75-3|this compound|BLD Pharm [bldpharm.com]

- 4. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride [myskinrecipes.com]

An In-depth Technical Guide to the Solubility of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of the organic compound (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone. A thorough search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific molecule. Consequently, this document provides detailed experimental protocols for researchers to determine its solubility in various organic solvents. Furthermore, a template for data presentation and a workflow visualization are included to aid in systematic data collection and procedural understanding.

Physicochemical Properties Overview

This compound is a ketone derivative with a molecular structure that suggests it is a sparingly soluble compound in aqueous solutions but likely possesses a higher solubility in organic solvents. The presence of a bromo and a fluoro group on the phenyl ring, along with the cyclopropyl ketone moiety, contributes to its overall polarity and potential for intermolecular interactions. Predicting its solubility behavior is guided by the principle of "like dissolves like," indicating a higher solubility in solvents with comparable polarity.

Data Presentation: A Template for Experimental Findings

As no specific quantitative solubility data for this compound has been identified in the public domain, the following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Non-Polar Solvents | ||||

| Hexane | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| Polar Aprotic Solvents | ||||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Tetrahydrofuran (THF) | 25 | Shake-Flask | ||

| Polar Protic Solvents | ||||

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask |

Experimental Protocols

The following sections detail the methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.[2]

-

Volumetric flasks

Procedure:

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[2]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[4] Periodic visual inspection should confirm the continued presence of excess solid.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a set period to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the initial few drops to prevent any undissolved solid from being collected. Collect the filtrate in a clean vial.

-

Dilution: If necessary, dilute the filtrate with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the calibration standards and the filtered samples using a validated analytical method, such as HPLC.

-

Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the equation of the line to determine the concentration of this compound in the diluted filtrate. Account for the dilution factor to calculate the solubility in the original solvent.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[1][5][6] This method typically involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer, but it can be adapted for organic solvents.

Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)[5][6]

-

Plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[7]

-

Dispensing Stock Solution: Dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.

-

Addition of Organic Solvent: Add the selected organic solvent to the wells containing the DMSO stock solution. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its effect on solubility.

-

Incubation and Shaking: Seal the plate and place it on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[1]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5][6]

-

UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate at the compound's λmax.[5]

-

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed or the concentration remaining in solution after filtration.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

References

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Note: A Two-Step Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed experimental protocol for the synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone, a valuable building block in pharmaceutical research. The described method is a robust two-step process commencing with the Grignard reaction of 5-bromo-2-fluorobenzaldehyde with cyclopropylmagnesium bromide, followed by the oxidation of the resulting secondary alcohol to the target ketone. This protocol provides comprehensive methodologies, quantitative data, and a visual workflow to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The initial step involves the nucleophilic addition of a cyclopropyl Grignard reagent to 5-bromo-2-fluorobenzaldehyde to form the intermediate alcohol, (5-bromo-2-fluorophenyl)(cyclopropyl)methanol. The subsequent step is the oxidation of this secondary alcohol to the desired ketone product. This approach utilizes standard and reliable organic transformations, making it an accessible method for laboratory synthesis.

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Grignard reagents are highly reactive with water and air; therefore, anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) are critical for Step 1.

Step 1: Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanol

This procedure details the formation of the Grignard reagent, cyclopropylmagnesium bromide, and its subsequent reaction with 5-bromo-2-fluorobenzaldehyde.

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 eq) in the oven-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of inert gas.

-

Add a single crystal of iodine as an initiator.

-

Add a small portion of a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to the magnesium turnings.

-

The reaction is initiated by gentle warming or the persistence of the iodine color fading. Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish color.[4][5]

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C using an ice bath.

-

Dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, (5-bromo-2-fluorophenyl)(cyclopropyl)methanol, can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

This procedure describes the oxidation of the secondary alcohol intermediate to the final ketone product using Pyridinium Chlorochromate (PCC).

Materials:

-

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanol (from Step 1)

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (optional, but recommended)

Procedure:

-

Oxidation Reaction:

-

To a stirred suspension of PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM, add a solution of (5-bromo-2-fluorophenyl)(cyclopropyl)methanol (1.0 eq) in anhydrous DCM dropwise at room temperature.[6][7]

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting alcohol by TLC.[8]

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

-

Filter the mixture through a pad of silica gel to remove the chromium byproducts, washing the pad thoroughly with diethyl ether.

-

Collect the filtrate and concentrate it under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure product.

-

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocol. Yields are estimates based on typical outcomes for these reaction types.

Table 1: Reagents and Conditions for the Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanol

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Amount (mmol) | Example Mass/Volume |

| 5-Bromo-2-fluorobenzaldehyde | 203.01 | 1.0 | 10.0 | 2.03 g |

| Magnesium Turnings | 24.31 | 1.2 | 12.0 | 0.29 g |

| Cyclopropyl Bromide | 120.98 | 1.1 | 11.0 | 1.33 g (0.92 mL) |

| Anhydrous THF | - | - | - | ~50 mL |

| Product | Yield | |||

| (5-Bromo-2-fluorophenyl)(cyclopropyl)methanol | 246.10 | ~80-90% | ~2.0-2.2 g |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Amount (mmol) | Example Mass |

| (5-Bromo-2-fluorophenyl)(cyclopropyl)methanol | 246.10 | 1.0 | 8.0 | 1.97 g |

| Pyridinium Chlorochromate (PCC) | 215.56 | 1.5 | 12.0 | 2.59 g |

| Anhydrous DCM | - | - | - | ~40 mL |

| Product | Yield | |||

| This compound | 244.09 | ~85-95% | ~1.66-1.85 g |

References

- 1. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed account of the reaction mechanism and a comprehensive experimental protocol for the synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The synthesis is achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of aryl ketones. This application note includes a plausible reaction mechanism, a step-by-step experimental protocol, and a summary of expected quantitative data.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutically active molecules. The presence of a bromo- and fluoro-substituted phenyl ring, coupled with a cyclopropyl ketone moiety, provides a versatile scaffold for further chemical modifications. The synthesis described herein employs the Friedel-Crafts acylation of 4-bromo-1-fluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are outlined below:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the cyclopropanecarbonyl chloride by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-bromo-1-fluorobenzene acts as a nucleophile and attacks the acylium ion. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The substitution is directed primarily to the position ortho to the fluorine atom and meta to the bromine atom (C5 position) due to the activating effect of fluorine and steric hindrance from the larger bromine atom. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the phenyl ring and regenerates the Lewis acid catalyst, which is complexed to the product ketone.

-

Work-up: The reaction is quenched with water or dilute acid to decompose the aluminum chloride-ketone complex and liberate the final product, this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

4-Bromo-1-fluorobenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane to the flask to create a slurry.

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred slurry.

-

To this mixture, add 4-bromo-1-fluorobenzene (1.0 equivalent) dropwise from a dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization to afford pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Reactants | |

| 4-Bromo-1-fluorobenzene | 1.0 eq |

| Cyclopropanecarbonyl chloride | 1.0 eq |

| Aluminum Chloride | 1.2 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temp. |

| Reaction Time | 2 - 4 hours |

| Product | |

| Yield | 75-85% (Typical) |

| Purity (by HPLC) | >98% |

| Physical Appearance | Off-white to pale yellow solid |

| Melting Point | 48-52 °C (Estimated) |

Table 2: Expected Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | ~ 7.7-7.8 ppm (m, 1H, Ar-H), ~ 7.4-7.5 ppm (m, 1H, Ar-H), ~ 7.1-7.2 ppm (t, 1H, Ar-H), ~ 2.6-2.7 ppm (m, 1H, CH-cyclopropyl), ~ 1.2-1.3 ppm (m, 2H, CH₂-cyclopropyl), ~ 1.0-1.1 ppm (m, 2H, CH₂-cyclopropyl) |

| ¹³C NMR (CDCl₃, 100 MHz) | ~ 195 (C=O), ~ 160 (d, J=250 Hz, C-F), ~ 135 (d, C-H), ~ 132 (d, C-H), ~ 125 (C-Br), ~ 120 (d, C-H), ~ 118 (d, C-Ar), ~ 20 (CH-cyclopropyl), ~ 12 (CH₂-cyclopropyl) |

| Mass Spec (EI) | m/z 242/244 (M⁺, Br isotope pattern) |

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

-

Cyclopropanecarbonyl chloride is corrosive and a lachrymator.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The reaction generates HCl gas, which is corrosive and toxic. Use a gas trap if necessary.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Friedel-Crafts acylation provides an effective and reliable method for the synthesis of this compound. The protocol described, along with the expected data, serves as a valuable resource for researchers in the field of organic synthesis and drug discovery. The procedure can be optimized by adjusting reaction conditions and purification methods to achieve desired yields and purity levels.

Application of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone in Medicinal Chemistry: A Focus on BRAF Inhibitors

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone has emerged as a critical building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the bromine and fluorine substitutions on the phenyl ring and the presence of a cyclopropyl ketone moiety, play a crucial role in the binding affinity and pharmacokinetic properties of the final drug candidates. This document provides a detailed overview of its application, focusing on the synthesis of BRAF inhibitors, along with relevant experimental protocols and biological data.

Introduction

The primary application of this compound lies in the synthesis of targeted cancer therapeutics, most notably the BRAF V600E inhibitor, Vemurafenib (PLX4032) . The BRAF gene, a member of the RAF kinase family, is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma, colorectal cancer, and thyroid cancer. Vemurafenib and its analogs are designed to selectively inhibit the activity of the mutated BRAF protein, thereby halting downstream signaling and inducing apoptosis in cancer cells.

Data Presentation

The following table summarizes the in vitro cytotoxicity of Vemurafenib and several of its analogs, synthesized using this compound derivatives, against the A375 human melanoma cell line, which harbors the BRAF V600E mutation.

| Compound | Modification from Vemurafenib | IC50 (µM) against A375 cells[1][2] |

| Vemurafenib | - | 0.16 |

| RF-86A | Analog with undisclosed structural modifications | ~0.2 |

| RF-87A | Analog with undisclosed structural modifications | >1 |

| RF-94A | Analog with undisclosed structural modifications | >1 |

| RF-94B | Analog with undisclosed structural modifications | >1 |

| RF-96B | Analog with undisclosed structural modifications | 0.45 |

Experimental Protocols

Synthesis of Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide (Vemurafenib)

The synthesis of Vemurafenib from this compound involves a multi-step process. A key transformation is the Friedel-Crafts acylation of a suitable 7-azaindole derivative with an activated form of the acid derived from this compound. Below is a representative protocol for a crucial step in the synthesis.

Step 1: Synthesis of 2,4-Difluoro-3-(propane-1-sulfonamido)benzoic acid

This intermediate is synthesized from 3-amino-2,4-difluorobenzoic acid.

-

Materials: 3-amino-2,4-difluorobenzoic acid, propane-1-sulfonyl chloride, pyridine, dichloromethane (DCM).

-

Procedure:

-

To a solution of 3-amino-2,4-difluorobenzoic acid in anhydrous DCM, add pyridine at 0 °C.

-

Slowly add propane-1-sulfonyl chloride to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Friedel-Crafts Acylation to form the Ketone Linkage

This step involves the coupling of the N-protected 7-azaindole core with the activated acid from the previous step. The this compound moiety is introduced in a later step through a different synthetic route that ultimately converges. A more direct route to Vemurafenib involves the reaction of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine with 3-(propane-1-sulfonamido)-2,4-difluorobenzoyl chloride. The synthesis of this acid chloride can be derived from intermediates related to this compound.

A detailed protocol for the final coupling step to yield Vemurafenib is as follows:

-

Materials: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, 3-(propane-1-sulfonamido)-2,4-difluorobenzoyl chloride, aluminum chloride (AlCl3), anhydrous 1,2-dichloroethane (DCE).

-

Procedure:

-

Suspend 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine and AlCl3 in anhydrous DCE under an inert atmosphere.

-

Add a solution of 3-(propane-1-sulfonamido)-2,4-difluorobenzoyl chloride in anhydrous DCE dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain Vemurafenib.

-

Mandatory Visualization

BRAF/MEK/ERK Signaling Pathway

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway, which is constitutively activated by the BRAF V600E mutation and is the target of inhibitors synthesized from this compound.

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

General Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of BRAF inhibitors utilizing this compound as a key starting material.

Caption: Generalized synthetic workflow for BRAF inhibitors.

References

Application of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a key chemical intermediate whose primary application in medicinal chemistry is as a precursor to (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine. This amine derivative is a crucial building block in the synthesis of several potent and selective kinase inhibitors, most notably those targeting the RAF family of kinases. The presence of the bromo-fluoro-phenyl moiety allows for specific interactions within the kinase active site, while the cyclopropyl group can impart favorable pharmacokinetic properties. This document provides detailed application notes on the utility of this chemical scaffold, focusing on its role in the synthesis of the clinical-stage RAF inhibitor, Lifirafenib (BGB-283).

Application in the Synthesis of RAF Kinase Inhibitors

The primary utility of this compound is realized after its conversion to the corresponding primary amine, (5-bromo-2-fluorophenyl)(cyclopropyl)methanamine, via reductive amination. This amine then serves as a key coupling partner in the construction of complex heterocyclic systems that form the core of many kinase inhibitors.

Lifirafenib (BGB-283): A Case Study

Lifirafenib is a novel and potent inhibitor of RAF kinases (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[1] The synthesis of Lifirafenib prominently features (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine as a key intermediate. The general synthetic approach involves the coupling of this amine with a substituted pyrimidine core, followed by further functionalization to yield the final drug substance.

Signaling Pathway

Lifirafenib targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in many cancers, leading to constitutive pathway activation and uncontrolled cell growth. By inhibiting key kinases in this pathway, Lifirafenib can effectively block downstream signaling and induce tumor cell apoptosis.

Quantitative Data

The inhibitory activity of kinase inhibitors synthesized using the this compound-derived scaffold is typically quantified by their half-maximal inhibitory concentration (IC50).

| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |

| Lifirafenib (BGB-283) | BRAFV600E | 23[1] |

| EGFR | 29[1] | |

| Naporafenib (LXH254) | BRAF | 0.21 |

| CRAF | 0.072 |

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the general synthetic route for RAF inhibitors utilizing the (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine scaffold.

Protocol 1: Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

This protocol describes the conversion of the starting ketone to the key amine intermediate via reductive amination.

Materials:

-

This compound

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride or other suitable reducing agent

-

Methanol or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

Dissolve this compound in methanol.

-

Add a suitable source of ammonia, such as ammonium acetate, to the solution.

-

Stir the mixture at room temperature to facilitate imine formation.

-

Carefully add a reducing agent, such as sodium cyanoborohydride, portion-wise to the reaction mixture.

-

Continue to stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between an organic solvent (e.g., diethyl ether) and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine.

-

The crude product can be purified by column chromatography on silica gel or converted to its hydrochloride salt for improved handling and stability.

Protocol 2: General Synthesis of a Pyrimidine-Based RAF Inhibitor

This protocol outlines a representative synthesis of a pyrimidine-based RAF inhibitor, such as Lifirafenib, starting from the key amine intermediate. This typically involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

-

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

-

A suitably substituted 2-chloropyrimidine derivative (e.g., 2-chloro-5-methylpyrimidin-4-amine)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

A suitable high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)

Procedure:

-

In a reaction vessel, combine (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine, the substituted 2-chloropyrimidine, and the non-nucleophilic base in the chosen solvent.

-

Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. Otherwise, dilute the reaction mixture with water to induce precipitation.

-

Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether or hexanes) to remove impurities.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the desired pyrimidine-based kinase inhibitor intermediate.

-

Subsequent synthetic steps, such as cross-coupling reactions at the bromo- position, may be carried out to complete the synthesis of the final kinase inhibitor.

Conclusion

This compound, through its conversion to the corresponding amine, serves as a valuable and versatile building block in the synthesis of potent kinase inhibitors. Its application has been instrumental in the development of targeted therapies for cancers driven by aberrant kinase signaling. The protocols and data presented herein provide a foundational understanding for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors based on this important chemical scaffold.

References

Application Notes and Protocols for Coupling Reactions Involving (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a reactive aryl bromide, an electron-withdrawing ketone, a cyclopropyl moiety, and a fluorine substituent, allows for diverse functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures, particularly for the synthesis of biaryl, aryl-alkyne, and aryl-amine motifs prevalent in many pharmaceutical agents.

This document provides detailed application notes and representative protocols for three key coupling reactions utilizing this compound as a substrate: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols provided are generalized based on established procedures for structurally similar aryl bromides and may require optimization for specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. [1][2]It is widely used in the synthesis of biaryl compounds, which are common scaffolds in drug molecules. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) | 1 - 5 mol% |

| Ligand | (if required, e.g., with Pd(OAc)₂) SPhos, XPhos, or P(t-Bu)₃ | 2 - 10 mol% |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Anhydrous, degassed |

| Temperature | 80 - 110 °C | Reaction progress monitored by TLC or LC-MS |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

-

Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/H₂O 4:1) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, forming a C(sp²)-C(sp) bond. [3][4]This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and are found in various biologically active molecules.

Data Presentation: Representative Sonogashira Coupling Conditions

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Terminal Alkyne | Desired terminal alkyne | 1.2 - 2.0 equivalents |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1 - 5 mol% |

| Copper Co-catalyst | CuI | 1 - 10 mol% |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Can be used as solvent or co-solvent |

| Solvent | Toluene, THF, or DMF | Anhydrous, degassed |

| Temperature | Room temperature to 80 °C | Reaction progress monitored by TLC or LC-MS |

| Reaction Time | 1 - 12 hours | Dependent on substrate reactivity |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) followed by the base (e.g., Et₃N) and the terminal alkyne (1.5 eq.) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. [5][6]This reaction has become a cornerstone for the synthesis of arylamines, which are ubiquitous in pharmaceuticals.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Amine | Primary or secondary amine | 1.1 - 1.5 equivalents |

| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 4 mol% |

| Ligand | BINAP, Xantphos, or RuPhos | 2 - 8 mol% |

| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ | 1.5 - 2.5 equivalents |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed |

| Temperature | 80 - 120 °C | Reaction progress monitored by TLC or LC-MS |

| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Reaction: Seal the tube and stir the mixture at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine product.

Visualizations

Caption: General experimental workflow for cross-coupling reactions.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Amide Bond Formation Using (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bonds are fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of structurally complex amides often requires robust and versatile chemical methodologies. (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a valuable building block in medicinal chemistry, and its conversion to various amide derivatives is of significant interest for the development of novel therapeutic agents. The presence of the fluoro and bromo substituents on the phenyl ring, along with the cyclopropyl ketone moiety, offers opportunities for diverse biological activities and further synthetic modifications.

This document provides detailed protocols for the formation of amide bonds starting from this compound. The most synthetically viable and widely practiced approach involves a two-step sequence:

-

Reductive Amination: The ketone is first converted to the corresponding primary amine, (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine.

-

Amide Coupling (Acylation): The resulting amine is then acylated with a carboxylic acid or its derivative to form the target amide.

This two-step pathway offers a high degree of flexibility, allowing for the introduction of a wide variety of "R" groups through the choice of the acylating agent in the second step.

Signaling Pathways and Logical Relationships

The overall synthetic strategy can be visualized as a two-step process, beginning with the ketone and proceeding through an amine intermediate to the final amide product.

Application Notes and Protocols for the Analytical Characterization of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a brominated and fluorinated aromatic ring coupled with a cyclopropyl ketone moiety, necessitates a comprehensive analytical characterization to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is proposed for optimal separation.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-